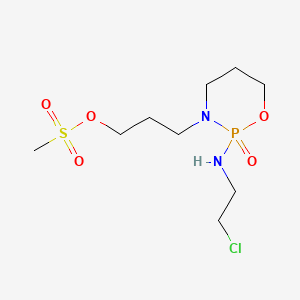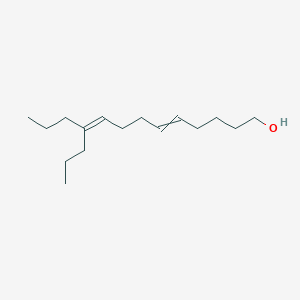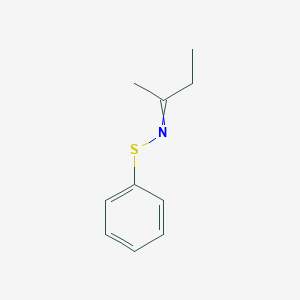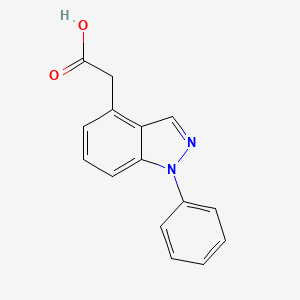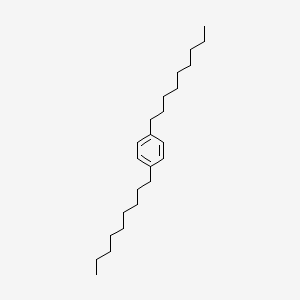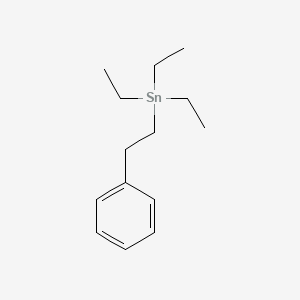
Triethyl(2-phenylethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(2-phenylethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a 2-phenylethyl group. Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl(2-phenylethyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides under the influence of a palladium catalyst . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .
Aplicaciones Científicas De Investigación
Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triethylstannane: Similar in structure but lacks the phenylethyl group.
Triphenylstannane: Contains three phenyl groups instead of ethyl groups.
Tributyltin compounds: Widely used in industrial applications but have different alkyl groups.
Uniqueness
Triethyl(2-phenylethyl)stannane is unique due to the presence of both ethyl and phenylethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in specific catalytic applications where both electronic and steric factors are crucial .
Propiedades
Número CAS |
51283-41-1 |
|---|---|
Fórmula molecular |
C14H24Sn |
Peso molecular |
311.05 g/mol |
Nombre IUPAC |
triethyl(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3; |
Clave InChI |
KNIFTNNWINZCPY-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


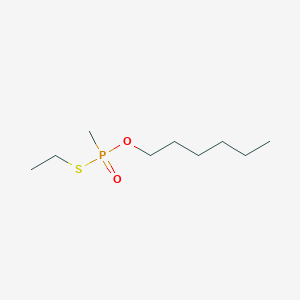
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
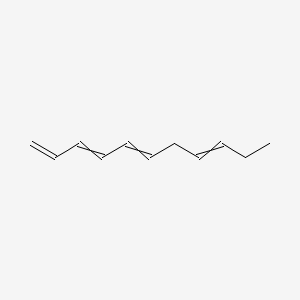
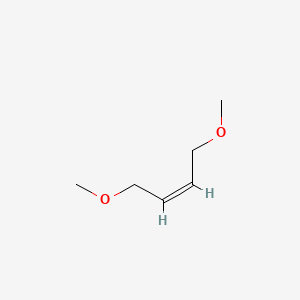

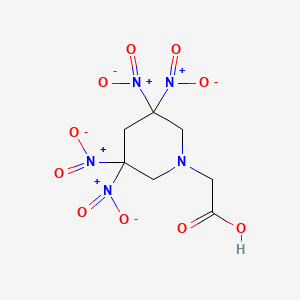
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
